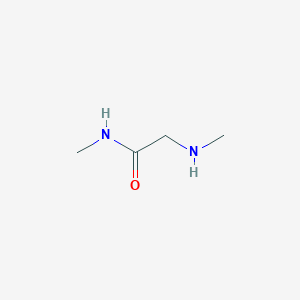

N-methyl-2-(methylamino)acetamide

Descripción general

Descripción

N-methyl-2-(methylamino)acetamide is a compound that falls within the broader class of acetamides, which are characterized by the presence of an acetamide group within their molecular structure. Acetamides are versatile in their applications, ranging from their use in pharmaceuticals to their role in chemical synthesis and material science. The specific compound N-methyl-2-(methylamino)acetamide itself has not been directly synthesized or characterized in the provided papers, but related compounds and their syntheses offer insights into the potential properties and reactivity of this molecule.

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies, including acetylation, esterification, and amide bond formation. For instance, the synthesis of oxamide derivatives involves the reaction of an acetylated glucopyranoside with oxalyl chloride, followed by reaction with amino acid esters . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide is achieved through a multi-step process involving acetylation, esterification, and ester interchange . These methods could potentially be adapted for the synthesis of N-methyl-2-(methylamino)acetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS. For example, the structure of oxamide derivatives was studied using 1H and 13C NMR in both solution and solid states . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed insights into the conformation and hydrogen bonding patterns of these molecules . These techniques could be employed to elucidate the molecular structure of N-methyl-2-(methylamino)acetamide once synthesized.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their functional groups and the reaction conditions. The synthesis of N4-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine analogues demonstrates the reactivity of acetamide derivatives with activated carboxylic acids . Additionally, the synthesis of a neurotoxin from α-acetamidoacrylic acid shows the potential for acetamide groups to undergo enantioselective hydrolysis . These reactions highlight the potential chemical reactivity of N-methyl-2-(methylamino)acetamide in various synthetic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure and substituents. For example, the presence of different substituents can affect the conformation and hydrogen bonding of the molecules, as seen in the crystal structures of benzyl-substituted acetamides . The introduction of specific functional groups can also enhance the performance of acetamide derivatives in applications such as photocatalysis, as demonstrated by acetamide-assisted synthesis of modified graphitic carbon nitride . These findings suggest that the physical and chemical properties of N-methyl-2-(methylamino)acetamide would need to be studied in detail to understand its potential applications and behavior in various environments.

Aplicaciones Científicas De Investigación

Application Summary

“N-methyl-2-(methylamino)acetamide”, also known as N-methylacetamide, has been used in studies of asymmetric vibrational activation .

Methods of Application

The study was conducted using ab-initio molecular simulations . The effect is generated by a favorable disposition of the orthogonal σ – π system present in the carboxamide moiety of N-methylacetamide .

Results or Outcomes

When the CO site is perturbed, it generates a charge oscillation in the molecule which produces a general vibrational activation in the molecule . Meanwhile, the NH bond stretching does not generate a charge oscillation precluding the vibrational molecular activation which traps the vibrational energy in this specific site of the carboxamide moiety of the N-methylacetamide molecule .

Reaction Thermochemistry

Application Summary

“N-methyl-2-(methylamino)acetamide”, also known as N-methylacetamide, has been used in studies of reaction thermochemistry .

Methods of Application

The study was conducted using various thermochemical methods . The reaction thermochemistry data was compiled and the reactions involving this species were searched .

Results or Outcomes

The study provided valuable data on the reaction thermochemistry of N-methylacetamide . This data can be used in further studies to understand the chemical behavior of this compound .

Neurotoxicity Research

Application Summary

The compound β-N-Methylamino-L-Alanine (BMAA), which is structurally similar to “N-methyl-2-(methylamino)acetamide”, has been studied for its potential role in neurodegenerative diseases .

Methods of Application

The study evaluated different neuropathological mechanisms of BMAA at molecular and cellular levels . The structure and properties of BMAA, as well as its microbial origin, were also covered .

Results or Outcomes

The study hypothesized the possible neurotoxic mechanism of BMAA through iron overload . It also discussed the involvement of BMAA in excitotoxicity, TAR DNA-binding protein 43 (TDP-43) translocation and accumulation, tauopathy, and other protein misincorporation and misfolding .

Mass Spectrometry

Application Summary

“N-methyl-2-(methylamino)acetamide” has been used in studies related to mass spectrometry .

Methods of Application

The study was conducted using electron ionization mass spectrometry . The compound was analyzed under various conditions to obtain its mass spectrum .

Results or Outcomes

The study provided valuable data on the mass spectrum of N-methyl-2-(methylamino)acetamide . This data can be used in further studies to understand the molecular structure and behavior of this compound .

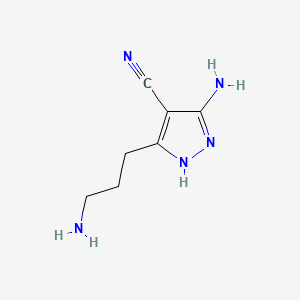

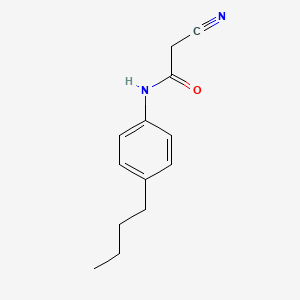

Heterocyclic Synthesis

Application Summary

Cyanoacetamide-N-derivatives, which include “N-methyl-2-(methylamino)acetamide”, are considered one of the most important precursors for heterocyclic synthesis .

Methods of Application

These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Results or Outcomes

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Safety And Hazards

Propiedades

IUPAC Name |

N-methyl-2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-5-3-4(7)6-2/h5H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODGJSNKUCVLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30903797 | |

| Record name | NoName_4548 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30903797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(methylamino)acetamide | |

CAS RN |

44565-47-1 | |

| Record name | N-Methyl-2-(methylamino)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44565-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)

![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)

![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)